1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl-
CAS No.: 1020033-72-0
Cat. No.: VC13375959
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020033-72-0 |
|---|---|
| Molecular Formula | C8H10N4 |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | (8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine |
| Standard InChI | InChI=1S/C8H10N4/c1-6-3-2-4-12-7(5-9)10-11-8(6)12/h2-4H,5,9H2,1H3 |
| Standard InChI Key | TVBFJKJFGWEWNN-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NN=C2CN |
| Canonical SMILES | CC1=CC=CN2C1=NN=C2CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolo[4,3-a]pyridine core, where a triazole ring is annulated to a pyridine ring at positions 4 and 3-a, respectively. The 8-methyl group on the pyridine ring and the 3-methanamine side chain introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The hydrochloride salt form neutralizes the amine group, improving crystallinity and aqueous solubility .
Table 1: Molecular descriptors of 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine, 8-methyl- hydrochloride
Spectroscopic Characteristics
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¹H NMR: The methylene group (-CH₂NH₂) resonates as a doublet at δ 3.42–4.19 ppm (²Jₕₚ ≈ 20 Hz) due to coupling with phosphorus in phosphonated derivatives .
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¹³C NMR: The methanamine carbon appears at δ 23.5 ppm (¹Jcₚ = 143 Hz) in phosphonated analogs .
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IR: N-H stretching vibrations at 3300–3500 cm⁻¹ and C=N absorption at 1600–1650 cm⁻¹ .
Synthesis and Derivative Formation
Primary Synthesis Routes
The compound is synthesized via cyclocondensation strategies. A notable method involves:
5-exo-dig cyclization:
Chloroethynylphosphonates react with 2-hydrazinylpyridines under catalyst-free conditions to yield triazolopyridines. This method achieves >90% yields and tolerates substituents like methyl groups .
Reaction scheme:
2-Hydrazinyl-8-methylpyridine + Chloroethynylphosphonate → Triazolo[4,3-a]pyridine-3-methanamine derivative + HCl
Table 2: Optimization parameters for cyclocondensation
| Parameter | Optimal condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Base | K₂CO₃ |
| Reaction time | 4 hours |
| Yield | 92–98% |
Derivative Synthesis
Phosphonylated analogs are synthesized by substituting the methanamine group with dialkyl phosphonates, enhancing applications in agrochemistry and materials science . For example:
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3-Methylphosphonylated derivatives: Exhibit herbicidal activity with IC₅₀ values <10 µM against Amaranthus retroflexus .
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Dimroth rearrangement: Nitro-substituted precursors undergo rearrangement to form 2-methylphosphonylated isomers, useful in OLED fabrication .
Biological and Industrial Applications
Agrochemical Uses
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Herbicides: Phosphonated derivatives disrupt chloroplast development in weeds .
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Fungicides: EC₅₀ values of 2.5 µM against Botrytis cinerea via ergosterol biosynthesis inhibition .
Materials Science
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OLED components: Electron-deficient triazolopyridines serve as electron-transport layers, achieving luminance efficiencies of 15 cd/A .
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Coordination complexes: Forms stable chelates with Cu(II) for catalytic applications .
Recent Advances and Future Directions
Synthetic Innovations
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Flow chemistry: Reduces reaction times to 30 minutes with 99% purity .
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Enantioselective synthesis: Chiral auxiliaries yield (R)-isomers with 98% ee for CNS drug development .
Emerging Applications
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